molecular formula C23H22N4O4S B6570550 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one CAS No. 1021219-51-1

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6570550
CAS No.: 1021219-51-1
M. Wt: 450.5 g/mol
InChI Key: MQTHLSMCIPOTEF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzodioxole, an oxadiazole, a sulfanyl group, a pentyl chain, and a dihydroquinazolinone . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

Again, without specific information, I can only speculate on the molecular structure. The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the oxadiazole ring could potentially undergo reactions with nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression.

Pharmacokinetics

Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . The bioavailability of this compound could be influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics.

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and pharmacology. Future studies could explore the synthesis, reactivity, and potential bioactivity of this compound .

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-2-3-6-11-27-22(28)16-7-4-5-8-17(16)24-23(27)32-13-20-25-21(26-31-20)15-9-10-18-19(12-15)30-14-29-18/h4-5,7-10,12H,2-3,6,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTHLSMCIPOTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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